Rimantadine-d4 Hydrochloride
Description
Chemical Identity and Classification
Rimantadine-d4 hydrochloride is chemically defined as 1-(1-adamantyl)-1,2,2,2-tetradeuterioethanamine hydrochloride , with the molecular formula C₁₂D₄H₁₇N·HCl and a molecular weight of 219.79 g/mol . Its classification as a stable isotope-labeled compound distinguishes it from the non-deuterated parent compound, rimantadine hydrochloride (C₁₂H₂₂ClN , molecular weight 215.76 g/mol). Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 350818-67-6 | |
| Synonyms | Rimantadine-d4 HCl (ethyl-d4) | |
| Deuteration Positions | Ethyl group (C1, C2, C2, C2) | |
| Purity (Minimum) | 98% (atom % D), 98% chemical |
This compound is synthesized to enhance metabolic stability and enable precise tracking in pharmacokinetic studies.
Historical Development of Deuterated Rimantadine Compounds
Rimantadine itself was first synthesized in the 1960s as a derivative of adamantane, a diamondoid hydrocarbon. Its deuterated analog emerged later to address challenges in analytical detection, particularly in distinguishing drug-related metabolites from endogenous compounds during mass spectrometry.
Key milestones include:
- Early Synthesis Approaches : Initial methods involved reductive deuteration of oximes using lithium aluminum deuteride (LiAlD₄) in deuterated solvents. This route achieved high deuterium incorporation (>95%) but required stringent anhydrous conditions.
- Modern Innovations : A 2021 study introduced a single-electron-transfer reductive deuteration method using samarium iodide (SmI₂) and D₂O, enabling α-deuteration of amines with minimal isotopic scrambling. This method was validated for rimantadine-d4 synthesis.
- Industrial Applications : By 2017, patented processes described scalable synthesis pathways using deuterated methyl iodide and hydroxylamine hydrochloride to produce this compound with >99% deuterium abundance and chemical purity.
Structural Comparison with Parent Compound
This compound retains the core adamantane structure of its parent compound but incorporates four deuterium atoms at the α-position of the ethylamine side chain. This modification alters physicochemical properties while preserving biological activity:
| Feature | Rimantadine (Parent) | This compound |
|---|---|---|
| Structure | C₁₂H₂₁N·HCl | C₁₂D₄H₁₇N·HCl |
| Deuterium Content | 0% | 4 deuterium atoms (ethyl group) |
| Hydrogen Bonding | Primary amine group | Retained, with D substitution |
| LogP | ~4.05 | Similar (slightly increased) |
| Metabolic Stability | Moderate | Enhanced due to kinetic isotope effect |
Properties
IUPAC Name |
1-(1-adamantyl)-1,2,2,2-tetradeuterioethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N.ClH/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12;/h8-11H,2-7,13H2,1H3;1H/i1D3,8D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZBDFBJXRJWNAV-VQQQFJCBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C12CC3CC(C1)CC(C3)C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Deuterium Incorporation Strategies
The synthesis of this compound requires precise placement of deuterium atoms at specific positions. Two primary approaches dominate the literature:
-
Deuterated Starting Materials : Beginning with 1-adamantane-d15-carboxylic acid introduces deuterium into the adamantane ring, while subsequent steps utilize non-deuterated reagents for functional group transformations.
-
Deuterated Reagents : Employing deuterium gas (D2) during catalytic hydrogenation or CD3Li (methyl lithium-d3) in ketone formation introduces deuterium into the methyl and amine groups.
A hybrid method combining both strategies achieves the desired d4 labeling. For instance, CD3Li introduces three deuteriums into the methyl group, while D2 gas introduces one deuterium during oxime reduction, yielding rimantadine-d4.
Stepwise Synthesis and Reaction Optimization
Synthesis of 1-Adamantane-d15-carboxylic Acid
The adamantane core is deuterated via bromination of adamantane using excess liquid bromine at 90°C for 7 hours, followed by purification via recrystallization in methanol. Isotopic enrichment to d15 is achieved using deuterated sulfuric acid and formic acid in a Friedel-Crafts acylation-like reaction:
This step ensures 15 deuterium atoms are embedded in the adamantane ring, though partial deuteration suffices for d4 synthesis.
Formation of Adamantyl Methyl-d3 Ketone
Adamantane-d15-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl2) at 70–90°C. Subsequent reaction with CD3Li in anhydrous ether yields adamantyl methyl-d3 ketone:
This step achieves three deuterium atoms in the methyl group, with yields exceeding 90% under optimized conditions.
Oxime Formation and Catalytic Deuteriumation
The ketone is treated with hydroxylamine hydrochloride in ethanol under reflux to form the oxime derivative. Hydrogenation of the oxime using D2 gas and a palladium-carbon catalyst introduces the fourth deuterium atom at the amine position:
The use of nano diatomite as a catalyst support enhances hydrogenation efficiency by preventing palladium aggregation, increasing yields from 85% to 95%.
Hydrochloride Salt Formation
The free base is treated with dry hydrogen chloride gas in dichloromethane to yield this compound. Recrystallization from ethanol-water mixtures ensures >99% purity.
Catalytic and Process Optimization
Role of Nano Diatomite in Hydrogenation
Comparative studies demonstrate that adding nano diatomite (0.1–0.5% w/w) to palladium catalysts improves reaction rates and yields by 10–15%. The porous structure of diatomite facilitates better dispersion of palladium particles, enhancing D2 adsorption and surface reactivity (Table 1).
Table 1: Hydrogenation Efficiency With and Without Nano Diatomite
| Condition | Yield (%) | Reaction Time (h) |
|---|---|---|
| Pd-C (0.9 g) | 85 | 18 |
| Pd-C + Nano Diatomite | 95 | 12 |
Solvent and Temperature Effects
Optimal oxime formation occurs in ethanol at 90–110°C, while hydrogenation proceeds efficiently at 0.35–0.45 MPa D2 pressure and room temperature. Elevated temperatures (>50°C) promote deuterium exchange, reducing isotopic purity.
Analytical Validation and Purity Assessment
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A validated LC-MS/MS method detects this compound with a limit of quantification (LOQ) of 0.1 mg/kg in biological matrices. Chromatographic separation uses a C18 column with 0.1% formic acid in water/acetonitrile, achieving baseline resolution from non-deuterated rimantadine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (360 MHz, CDCl3) confirms deuterium incorporation:
-
δ 2.09 (s, 3H) : Methyl-d3 group (absence of proton signals).
-
δ 1.2–1.8 (m) : Adamantane-d15 protons (reduced intensity due to deuteration).
Comparative Synthesis Routes and Industrial Scalability
Patent vs. Academic Methods
Patent disclosures emphasize cost-effective scaling via nano-diatomite catalysts and one-pot reactions, while academic protocols prioritize isotopic purity through controlled D2 gas flow and low-temperature hydrogenation. Industrial-scale production favors the former, achieving 95% yields at 10 kg/batch.
Chemical Reactions Analysis
Synthetic Route
The synthesis of rimantadine-d4 hydrochloride follows the parent compound's general pathway with deuterium incorporation at specific stages. Key steps from the original synthesis ( ) include:
Reaction Scheme
- Bromination : Adamantane reacts with liquid bromine to form 1-bromoadamantane at 80–115°C.
- Grignard Reaction : 1-bromoadamantane reacts with CO₂ to yield adamantanecarboxylic acid.
- Acyl Chloride Formation : Adamantanecarboxylic acid is treated with thionyl chloride (SOCl₂) to produce adamantane formyl chloride.
- Ketone Synthesis : Adamantane formyl chloride reacts with dimethylcadmium-copper (CH₃)₂CdCu to form adamantane methyl ketone.
- Reduction : Sodium borodeuteride (NaBD₄) reduces the ketone to deuterated adamantane ethanol, introducing deuterium at the alcohol position.
- Ammonolysis : Reaction with ammonia yields rimantadine-d4, which is then converted to the hydrochloride salt.
Key Modifications for Deuteration
- Deuterated Reducing Agent : Sodium borodeuteride replaces sodium borohydride (NaBH₄) in step 5, ensuring deuterium incorporation at the β-carbon of the ethanol intermediate.
- Isotopic Purity : Deuterated solvents (e.g., D₂O) may be used in purification steps to minimize proton exchange.
Reaction Yields and Conditions
A comparative analysis of reaction efficiencies between rimantadine and its deuterated analog is shown below:
Note: Yields for rimantadine-d4 are extrapolated from parent compound data .
Metabolic Reactions
Rimantadine-d4 undergoes identical hepatic pathways to rimantadine but exhibits altered kinetics due to deuterium’s kinetic isotope effect (KIE):
Primary Metabolic Pathways
- Hydroxylation : CYP450 enzymes oxidize the adamantane ring, forming mono- and di-hydroxylated metabolites.
- Glucuronidation : Conjugation of hydroxylated metabolites for renal excretion.
Impact of Deuteration
- Reduced Metabolism Rate : Deuterium at the β-carbon slows hydroxylation, increasing plasma half-life by ~20% in preclinical models .
- Analytical Utility : The mass shift (+4 Da) allows clear distinction from non-deuterated metabolites in LC-MS/MS assays .
Stability and Degradation
This compound shows comparable stability to the parent compound under standard conditions:
| Condition | Degradation Over 30 Days |
|---|---|
| 25°C, 60% RH | <2% |
| 40°C, 75% RH | 5% |
| Acidic (pH 1.2) | 8% (hydrolysis to ethanol-d4) |
| UV Light (300–400 nm) | 12% (photooxidation) |
Data extrapolated from rimantadine stability studies .
Analytical Characterization
Deuteration does not alter the compound’s primary structure but affects spectral properties:
Mass Spectrometry
- Parent Ion : m/z 184.18 (C₁₂H₁₇D₄N⁺ vs. 180.17 for rimantadine).
- Fragmentation : Dominant peaks at m/z 167.15 (loss of ND₃) and 81.07 (adamantyl fragment).
NMR Spectroscopy
- ¹H NMR : Reduced signal intensity at δ 1.2–1.8 ppm (deuterated positions).
- ²H NMR : Peaks at δ 1.5–2.0 ppm confirm deuterium incorporation.
Scientific Research Applications
Antiviral Research
Rimantadine-d4 hydrochloride serves as a valuable tool in antiviral research due to its ability to inhibit the replication of the influenza A virus. Its mechanism of action involves interference with the viral M2 protein, which is crucial for viral uncoating. This compound is particularly useful in studies aimed at understanding drug resistance mechanisms and evaluating the efficacy of antiviral agents.
Case Study: Efficacy in Influenza Models
In a study involving BALB/c mice infected with a non-lethal strain of influenza A, rimantadine was administered both orally and intraperitoneally. The results indicated that prophylactic treatment significantly reduced pulmonary virus titers by up to 4 log10 when administered before exposure to the virus. However, treatment initiated 8 hours post-exposure showed no significant effect, highlighting the importance of timing in antiviral efficacy .
Pharmacokinetic Studies
The pharmacokinetics of this compound are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. Research indicates that rimantadine is well absorbed after oral administration, with approximately 40% protein binding and extensive hepatic metabolism.
Data Table: Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Absorption | Well absorbed |
| Protein Binding | ~40% |
| Metabolism | Extensive (liver) |
| Excretion | <25% unchanged in urine |
| Half-life | 25-30 hours (young adults) |
These parameters are essential for optimizing dosing regimens and improving therapeutic outcomes in clinical settings.
Analytical Chemistry
This compound is utilized as an internal standard in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its stable isotope labeling allows for accurate quantification of rimantadine levels in biological samples and environmental matrices.
Case Study: Detection in Food Products
A recent study developed a method to detect antiviral drug residues, including rimantadine, in honey using a two-step fraction capture strategy coupled with LC-MS/MS. This method demonstrated high sensitivity and reproducibility, showcasing the potential for monitoring drug residues in food safety contexts .
Drug Resistance Studies
Research on this compound also extends to the study of drug resistance in influenza viruses. By using isotopically labeled compounds, researchers can track metabolic pathways and resistance mutations more effectively.
Insights from Research
Studies have shown that certain strains of influenza A exhibit resistance to rimantadine due to mutations in the M2 protein. Understanding these mechanisms is vital for developing new antiviral strategies and improving existing therapies .
Clinical Applications
While rimantadine itself has been shown to be effective against influenza A, its isotopically labeled counterpart is primarily used for research purposes rather than direct clinical application. However, insights gained from studies involving this compound can inform clinical practices regarding antiviral therapy.
Mechanism of Action
The exact mechanism of action of Rimantadine-d4 Hydrochloride is not fully understood. it is believed to inhibit viral replication by interfering with the uncoating process of the influenza A virus. The compound binds to the M2 protein of the virus, blocking proton transport and preventing the release of viral RNA into the host cell .
Comparison with Similar Compounds
Rimantadine Hydrochloride
Structural and Functional Relationship
- Molecular Formula : C12H21N·HCl (Molecular Weight: 215.76 g/mol) .
- Key Differences : Rimantadine-d4 contains four deuterium atoms, increasing its molecular weight by 4 atomic mass units. This isotopic substitution minimizes metabolic degradation in vivo, enhancing its utility as a stable internal standard .
- Applications : While Rimantadine Hydrochloride is used clinically for influenza A prophylaxis and treatment, Rimantadine-d4 is restricted to analytical applications .
Amantadine Hydrochloride
Pharmacokinetic and Toxicity Profile
- Molecular Formula : C10H17N·HCl (Molecular Weight: 187.71 g/mol) .
- Efficacy and Safety : Both Amantadine and Rimantadine inhibit influenza A viral replication by blocking the M2 ion channel. However, Rimantadine exhibits a longer half-life (25–30 hours vs. 12–18 hours for Amantadine) and lower central nervous system (CNS) toxicity due to reduced penetration of the blood-brain barrier .
Memantine Hydrochloride
Structural Similarities and Analytical Use
- Molecular Formula : C12H21N·HCl (Molecular Weight: 215.76 g/mol) .
- Comparison: Memantine, another adamantane derivative, shares structural motifs with Rimantadine but is used clinically for Alzheimer’s disease. In analytical workflows, Rimantadine-d4 serves as an internal standard for both Rimantadine and Memantine due to their structural homology, enabling simultaneous quantification in environmental or biological matrices .
Comparative Data Table
Analytical Utility
This compound is critical in HPLC and LC-MS workflows. For example, a hydrophile-lipophile balance (HLB) column method validated its use alongside Memantine in aquaculture water analysis, achieving a recovery rate of 80–110% . Its deuterated structure eliminates interference from non-deuterated analytes, ensuring precise quantification .
Metabolic and Pharmacokinetic Studies
Deuteration reduces metabolic clearance by slowing cytochrome P450-mediated oxidation, a property exploited in tracer studies to monitor drug distribution without therapeutic interference . This contrasts with non-deuterated Rimantadine, which undergoes hepatic metabolism to hydroxylated derivatives .
Toxicity Profile
While Rimantadine Hydrochloride exhibits fewer adverse effects (e.g., lower CNS toxicity) than Amantadine , Rimantadine-d4’s safety profile is inferred from its role as an internal standard, where minimal quantities are used .
Biological Activity
Rimantadine-d4 hydrochloride is a deuterated form of rimantadine, an antiviral agent primarily used for the prevention and treatment of influenza A virus infections. This article delves into the biological activity of this compound, discussing its pharmacodynamics, clinical efficacy, and potential applications in research.
Overview of this compound
This compound (CAS Number: 350818-67-6) is a synthetic antiviral drug that belongs to the adamantane class. The incorporation of deuterium (d4) is intended to enhance the compound's stability and alter its pharmacokinetic properties compared to its non-deuterated counterpart, rimantadine. The chemical formula for rimantadine is C₁₂H₁₉N, while the deuterated version modifies this to C₁₂D₄H₁₅N, affecting its lipophilicity and metabolic pathways.
Rimantadine exerts its antiviral effects primarily by inhibiting the uncoating process of the influenza A virus. This process is mediated by the M2 protein, an ion channel that facilitates the release of viral RNA into host cells. Rimantadine binds to this ion channel, preventing proton influx and thereby inhibiting viral replication at an early stage in the viral life cycle .
Key Mechanistic Insights:
- Ion Channel Inhibition : Rimantadine blocks the M2 proton channel, disrupting the acidification necessary for viral uncoating.
- Viral Replication : It inhibits RNA synthesis by preventing the release of viral genome segments into the cytoplasm.
- Selectivity : The drug shows minimal activity against influenza B viruses and is specifically effective against various strains of influenza A, including H1N1, H2N2, and H3N2 .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests enhanced absorption and altered metabolic pathways due to deuteration. Key pharmacokinetic parameters include:
| Parameter | Value |
|---|---|
| Absorption | >90% within 3-6 hours |
| Protein Binding | ~40% |
| Metabolism | Extensive hepatic metabolism |
| Elimination Half-life | 24.8 - 36.5 hours |
| Urinary Excretion | <25% as unchanged drug |
Rimantadine-d4 is expected to exhibit similar pharmacokinetics but with potentially improved stability and longer half-life due to deuteration .
Clinical Efficacy
Clinical studies have demonstrated rimantadine's effectiveness in treating influenza A infections. In a randomized double-blind trial involving patients with uncomplicated influenza A (H3N2), treatment with rimantadine (200 mg/day for 5 days) resulted in significant reductions in viral titers and systemic symptoms compared to placebo .
Efficacy Data Summary:
- Reduction in Viral Load : Significant decreases in nasal secretion viral titers observed from days 2 to 4.
- Symptom Relief : Faster resolution of fever and systemic symptoms; mean time until defervescence was reduced by approximately 37 hours.
- Prophylactic Use : Rimantadine has shown efficacy in preventing influenza A during outbreaks, with effectiveness rates ranging from 50% to 90% depending on dosage and population .
Adverse Effects
This compound is generally well tolerated, but some adverse effects have been reported. These include:
- Central Nervous System Effects : Dizziness, insomnia, and confusion are more common with higher doses.
- Gastrointestinal Disturbances : Nausea and gastrointestinal discomfort have been noted but are less frequent than CNS effects.
The incidence of CNS-related adverse effects is lower with rimantadine compared to amantadine, making it a preferred option for patients susceptible to CNS complications .
Case Studies
- Elderly Population Study : A study comparing amantadine and rimantadine in elderly patients found that rimantadine was associated with significantly fewer CNS adverse events (1.9% vs. 18.6% for amantadine) during treatment courses .
- Outbreak Prophylaxis : During an influenza outbreak in a nursing home, rimantadine administration resulted in lower infection rates compared to untreated controls, demonstrating its utility as a preventive measure .
Q & A
Q. How should researchers report isotopic labeling details in publications to ensure reproducibility?
- Methodological Answer :
- Metadata Requirements : Specify deuteration position (e.g., ethyl-d4), synthetic route, isotopic purity (atom% D), and analytical validation methods (NMR/MS parameters) .
- Data Deposition : Upload raw spectral data (e.g., HRMS, ¹H/²H-NMR) to public repositories like ChemRxiv or Zenodo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
